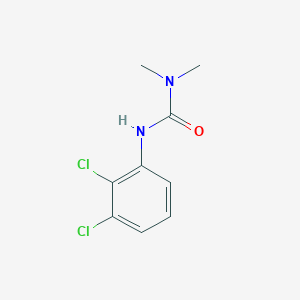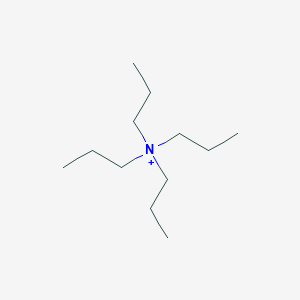![molecular formula C14H12N2O3 B079375 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid CAS No. 200417-47-6](/img/structure/B79375.png)
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid, also known as 2-Methyl-4-picolinoylaminobenzoic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and pyridine, and it has been found to have a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been found to have a range of interesting biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Additionally, this compound has been found to bind to certain receptors in the brain, which could have implications for the treatment of neurological disorders. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could make it useful for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid in lab experiments is its well-established synthesis method. This compound can be produced in large quantities using standard laboratory techniques, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret some of the results.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid. Some of the areas where this compound could be studied include cancer research, drug discovery, and neuroscience. In cancer research, this compound could be further investigated for its potential as a cancer therapy. In drug discovery, this compound could be used as a starting point for the development of new drugs that target specific enzymes or receptors in the body. In neuroscience, this compound could be studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid is a promising chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Its well-established synthesis method and documented effects make it a useful tool for lab experiments, although its mechanism of action is not fully understood. There are several potential future directions for research on this compound, including cancer research, drug discovery, and neuroscience.
Métodos De Síntesis
The synthesis of 2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid involves the reaction of 4-methyl-2-pyridinamine with 2-chlorobenzoic acid in the presence of a base catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where this compound has been studied include cancer research, drug discovery, and neuroscience.
Propiedades
Número CAS |
200417-47-6 |
|---|---|
Nombre del producto |
2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid |
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-[(4-methylpyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
Clave InChI |
WKOWTLQKRGLXNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)





![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)





